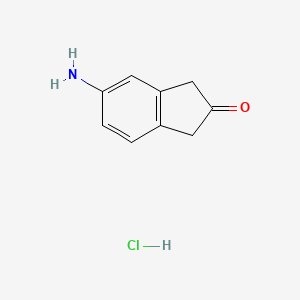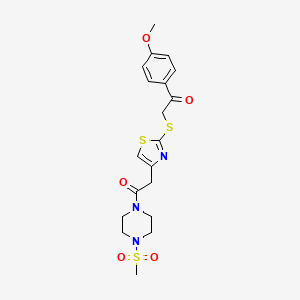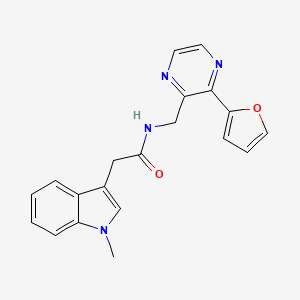![molecular formula C15H12ClFN4O2S B2734485 2-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-ethyl-4-pyrimidinol CAS No. 1226432-27-4](/img/structure/B2734485.png)
2-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-ethyl-4-pyrimidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-ethyl-4-pyrimidinol is a synthetic compound belonging to the pyrimidinol class of molecules It is notable for its complex structure, which features multiple functional groups, including a chlorofluorophenyl group, an oxadiazole ring, and a pyrimidinol core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-ethyl-4-pyrimidinol typically involves multiple steps, starting with the preparation of intermediates:
Synthesis of the 3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazole: : This involves the reaction of 3-chloro-4-fluorobenzonitrile with a nitrating agent to form the corresponding oxadiazole ring.
Formation of the Methylsulfanyl Intermediate: : The oxadiazole intermediate is then reacted with a thiomethylating agent under basic conditions to introduce the methylsulfanyl group.
Construction of the Pyrimidinol Core: : This step involves the reaction of the methylsulfanyl intermediate with an ethylated pyrimidine derivative under acidic conditions.
Industrial Production Methods
Scaling up the synthesis for industrial production typically requires optimization of reaction conditions, such as temperature, pressure, solvent systems, and catalysts, to maximize yield and purity. Continuous flow reactors and advanced purification techniques may be employed for large-scale production to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions may target the nitro groups on the oxadiazole ring, converting them into amines.
Substitution: : Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents like alkyl, halogen, or nitro groups.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: : Halogenation reagents such as chlorine gas or bromine in the presence of a Lewis acid catalyst.
Major Products
Sulfoxides and Sulfones: : Products of oxidation reactions at the sulfanyl group.
Amines: : Major products of the reduction of nitro groups on the oxadiazole ring.
Various Substituted Derivatives: : Resulting from electrophilic substitution reactions on the aromatic ring.
Aplicaciones Científicas De Investigación
2-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-ethyl-4-pyrimidinol has several potential scientific research applications:
Chemistry: : Its complex structure and functional groups make it a useful intermediate for synthesizing other bioactive molecules and studying reaction mechanisms.
Biology: : Studies have explored its potential as a modulator of various biological pathways, including enzyme inhibition and receptor interaction.
Medicine: : Preliminary research suggests possible applications in developing therapeutic agents for treating infectious diseases and cancer due to its bioactive properties.
Industry: : The compound's unique chemical properties make it a candidate for materials science applications, such as developing new polymers and advanced materials.
Mecanismo De Acción
The Mechanism by Which the Compound Exerts Its Effects
Molecular Targets and Pathways: : The compound is believed to interact with specific enzymes and receptors, modulating their activity and affecting downstream biological pathways. The exact molecular targets and pathways are still under investigation but may include key proteins involved in cell signaling and metabolism.
Comparación Con Compuestos Similares
Comparison with Other Similar Compounds
Unique Structural Features: : The presence of the 3-(3-Chloro-4-fluorophenyl) group and the 1,2,4-oxadiazole ring makes this compound unique compared to other pyrimidinols.
List of Similar Compounds: : Examples of related compounds include:
2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol
2-({[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-ethyl-4-pyrimidinol
These comparisons highlight the structural uniqueness and potential of 2-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-ethyl-4-pyrimidinol in various scientific contexts.
Conclusion
This compound is a compound of significant interest in the scientific community Its intricate structure, diverse reactivity, and potential applications in chemistry, biology, medicine, and industry make it a valuable subject of study
Propiedades
IUPAC Name |
2-[[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-ethyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN4O2S/c1-2-9-6-12(22)19-15(18-9)24-7-13-20-14(21-23-13)8-3-4-11(17)10(16)5-8/h3-6H,2,7H2,1H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKQJRIVJRRDOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2H-1,3-benzodioxol-5-yl)-3-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}urea](/img/structure/B2734402.png)



![3,7,9-trimethyl-1-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2734409.png)
![8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/new.no-structure.jpg)
![7-allyl-3-(tert-butyl)-1-ethyl-9-methyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2734413.png)


![2-methoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2734417.png)
![1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)-4-(oxolane-2-carbonyl)piperazine](/img/structure/B2734418.png)
![6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2734419.png)
![11-Methyl-8-(2-methylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2734423.png)

